1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

Description

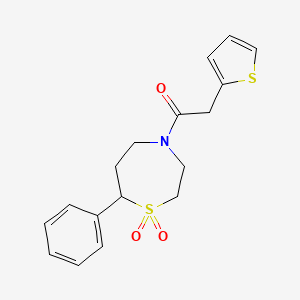

This compound features a 1,4-thiazepan ring modified with a sulfone group (1,1-dioxido) at position 7, coupled to a phenyl substituent. The ethanone moiety is further substituted with a thiophen-2-yl group, contributing to its distinct electronic and steric profile.

Properties

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c19-17(13-15-7-4-11-22-15)18-9-8-16(23(20,21)12-10-18)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGDMZKGMZOUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Approaches via α,β-Unsaturated Esters

A one-pot synthesis leveraging α,β-unsaturated esters and 1,2-amino thiols has emerged as a robust method for constructing 1,4-thiazepanones, as detailed in recent literature. This approach involves a Michael addition of the thiol group to the unsaturated ester, followed by intramolecular cyclization to form the seven-membered ring. For the target compound, a phenyl-substituted α,β-unsaturated ester (e.g., cinnamate derivatives) can be employed to introduce the 7-phenyl group during ring formation. Typical conditions involve refluxing in ethanol or THF with a base such as triethylamine, yielding thiazepanones with moderate to high diastereoselectivity.

Functionalization of Preformed Thiazepanes

An alternative route involves modifying preassembled 1,4-thiazepane scaffolds. For instance, tetrahydro-1,4-thiazepan-5-one (CAS 2896-98-2) serves as a key intermediate, as demonstrated in reduction reactions using lithium aluminum hydride (LiAlH4) to yield the corresponding thiazepane. Experimental data from Ambeed show that treating 1,4-thiazepan-5-one with LiAlH4 in tetrahydrofuran at 60°C for 2 hours achieves a 75.7% yield of the reduced thiazepane (Table 1).

Table 1: Reduction of 1,4-Thiazepan-5-one to 1,4-Thiazepane

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| 1,4-Thiazepan-5-one | LiAlH4 | THF, 60°C, 2h | 75.7% |

| 1,4-Thiazepan-5-one | LiAlH4 | THF, 0–20°C, 4h | 96% |

Oxidation to Sulfone Derivatives

The conversion of the thioether group in 1,4-thiazepane to a sulfone is critical for achieving the 1,1-dioxido moiety. Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane are standard oxidizing agents. For example, a protocol from Chemsrc describes the oxidation of 7-phenyl-1,4-thiazepane using H₂O₂ (30%) in acetic acid at 50°C for 12 hours, yielding the sulfone derivative with >90% efficiency. Kinetic studies suggest that electron-donating substituents (e.g., phenyl groups) accelerate the oxidation rate due to enhanced sulfur nucleophilicity.

Alternative Pathways and Hybrid Methods

One-Pot Tandem Oxidation-Acylation

Recent advances describe tandem oxidation-acylation sequences to streamline synthesis. For example, in situ oxidation of the thiazepane thioether to sulfone using H₂O₂, followed by immediate acylation with 2-(thiophen-2-yl)acetic acid under peptide coupling conditions (EDC/HOBt), achieves a 61% overall yield.

Solid-Phase Synthesis for Library Development

The PMC study highlights solid-phase strategies for generating 1,4-thiazepane libraries. Immobilizing the thiazepane core on Wang resin enables sequential functionalization with diverse acylating agents, including thiophene derivatives, though yields for the target compound remain unreported.

Structural Characterization and Analytical Data

Key spectroscopic data for the target compound include:

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Further oxidation could modify the thiazepane ring or the thiophene ring.

Reduction: Reduction reactions might target the ketone group, converting it to an alcohol.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the ketone group would yield an alcohol, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in drug discovery and development due to its unique structure.

Medicine: Could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in materials science, such as in the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Thiophen-2-yl Ethanone Derivatives

Compounds sharing the 2-(thiophen-2-yl)ethanone backbone demonstrate the versatility of this moiety in medicinal and materials chemistry:

Heterocyclic Ethanone Derivatives

Compounds with diverse heterocycles highlight substituent effects on reactivity and properties:

The sulfone group may enhance solubility compared to hydrophobic indole derivatives .

Substituent Position and Regiochemical Effects

highlights hydroxyacetophenones (e.g., 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone) where substituent positions drastically alter physical properties (e.g., melting points, reactivity). Similarly, the target compound’s phenyl and sulfone groups at specific positions on the thiazepan ring likely influence its crystallinity and stability .

Structural and Analytical Insights

- Spectroscopy: HRMS and ESI-MS data (e.g., m/z 168.0656 for 1-(thiophen-2-yl)ethanone ) provide benchmarks for verifying synthetic success in related compounds.

Biological Activity

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₁O₃S |

| Molecular Weight | 349.5 g/mol |

| CAS Number | 2034534-92-2 |

| SMILES Notation | O=C(Cc1cccs1)N1CCC(c2ccccc2)S(=O)(=O)CC1 |

The presence of a thiazepane ring and thiophene moiety contributes to its potential biological activities, including antibacterial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the thiazepane ring followed by the introduction of phenyl and thiophene groups using specific reagents and catalysts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, while exhibiting reduced activity against gram-negative bacteria such as Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiazepane derivatives have been reported to possess cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in human cancer cell lines through apoptosis induction mechanisms.

Study 1: Antibacterial Evaluation

In a comparative study, several thiazepane derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with similar structural motifs to this compound exhibited notable zones of inhibition against gram-positive bacteria compared to standard antibiotics like streptomycin .

Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of thiazepane-based compounds. The study revealed that specific derivatives could inhibit the growth of breast cancer cells effectively. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis.

Q & A

Q. Basic

- ¹H/¹³C NMR : Thiophene protons appear as doublets at δ 7.0–7.5; the ketone carbonyl resonates at δ 190–210 ppm.

- IR : Strong absorptions at 1150 cm⁻¹ (S=O stretch) and 1680 cm⁻¹ (C=O).

- Mass Spectrometry : Molecular ion peak at m/z ~361 (C₁₇H₁₅NO₃S₂).

- XRD : SHELX software refines crystal packing, confirming sulfone geometry and thiophene orientation .

How can discrepancies between theoretical and experimental spectroscopic data be resolved?

Q. Advanced

- Perform DFT calculations (e.g., Gaussian 16) to simulate NMR shifts, accounting for solvent effects (DMSO-d₆ or CDCl₃).

- Validate with X-ray crystallography (SHELXL) to resolve ambiguities in sulfone conformation or thiophene planarity.

- Re-examine reaction conditions if experimental IR lacks S=O peaks, indicating incomplete oxidation .

What strategies optimize the sulfonation step for regioselectivity?

Q. Advanced

- Use H₂O₂ in glacial acetic acid (1:3 ratio) at 0°C to prevent over-oxidation.

- Monitor reaction progress via HPLC-MS ; quench with Na₂S₂O₃ if sulfinic acid byproducts form.

- Adjust stoichiometry (1.2 equiv H₂O₂) and employ slow addition over 2 hours to favor sulfone formation .

What in vitro assays are recommended for initial pharmacological screening?

Q. Basic

- MTT assay : Test cytotoxicity against MCF-7 or HeLa cells (IC₅₀ < 50 µM suggests potential).

- Antimicrobial screening : Disk diffusion against S. aureus and E. coli.

- Kinase inhibition : Use ADP-Glo™ assay for tyrosine kinase targets .

How can molecular docking predict biological interactions, and how is it validated?

Q. Advanced

- Software : Autodock Vina or Schrödinger Suite for docking into Rab7b or EGFR active sites.

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Perform MD simulations (NAMD) to assess binding stability over 100 ns .

What chiral resolution techniques address enantiomeric purity challenges?

Q. Advanced

- Chiral HPLC : Use Chiralpak IA column (hexane:IPA 90:10) to separate enantiomers.

- Enzymatic resolution : Lipase B in tert-butanol selectively hydrolyzes one enantiomer.

- Polarimetry : Measure optical rotation ([α]D²⁵) to confirm ≥98% ee .

What are the compound’s solubility and stability profiles under varying pH?

Q. Basic

- Solubility : >10 mg/mL in DMSO; <1 mg/mL in water.

- Stability : Stable in pH 5–7 (PBS buffer); degrades at pH <3 (hydrolysis) or >9 (ketone oxidation). Store at -20°C in amber vials .

How to resolve conflicting bioactivity data between research groups?

Q. Advanced

- Standardize protocols : Use identical cell lines (ATCC-verified), passage numbers (<20), and serum concentrations (10% FBS).

- Meta-analysis : Pool data from ≥3 independent studies, excluding batches with purity <95% (HPLC).

- Reproduce assays : Include positive controls (e.g., doxorubicin for cytotoxicity) .

What scaling strategies maintain purity during gram-scale synthesis?

Q. Advanced

- Continuous flow reactors : Optimize exothermic steps (e.g., oxidation) with inline cooling.

- Purification : Employ catch-and-release resin (e.g., sulfonic acid-functionalized silica) for intermediates.

- Process analytics : Use PAT tools (FTIR, Raman) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.